Calcium carbonate-13C
Overview
Description
Calcium carbonate-13C is a stable isotope-labeled compound where the carbon atom is the carbon-13 isotope. This compound is widely used in various scientific fields due to its unique properties. The carbon-13 isotope is a non-radioactive, stable isotope that is often used in nuclear magnetic resonance spectroscopy and other analytical techniques to study molecular structures and dynamics.
Scientific Research Applications
Calcium carbonate-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving carbon cycling and carbon exchange processes.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biological systems.
Medicine: Utilized in diagnostic techniques such as breath tests to measure gastric emptying and other metabolic functions.
Industry: Applied in the production of labeled compounds for use in various industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
The introduction of Calcium (13C)Carbonate into nanostructured materials has led to a significant improvement in the mechanical, optical, magnetic, and catalytic properties of such materials . The resultant Calcium (13C)Carbonate-based nanostructured materials show great potential for use in biomaterials and biomedicine, environmental remediation, and energy production and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium carbonate-13C can be synthesized by reacting calcium chloride with sodium carbonate-13C in an aqueous solution. The reaction is typically carried out at room temperature, and the this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced by the carbonation of calcium hydroxide using carbon dioxide-13C. This method involves bubbling carbon dioxide-13C gas through a suspension of calcium hydroxide in water, resulting in the formation of this compound. The product is then collected, washed, and dried.
Chemical Reactions Analysis
Types of Reactions: Calcium carbonate-13C undergoes several types of chemical reactions, including:
Decomposition: When heated to high temperatures (above 825°C), this compound decomposes to form calcium oxide and carbon dioxide-13C.
Acid-Base Reactions: It reacts with acids such as hydrochloric acid to produce calcium chloride, water, and carbon dioxide-13C.
Precipitation Reactions: It can precipitate out of solution when mixed with soluble calcium salts and carbonate ions.
Common Reagents and Conditions:
Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride and carbon dioxide-13C.
Heat: Applied in decomposition reactions to produce calcium oxide and carbon dioxide-13C.
Major Products Formed:
Calcium Oxide: Formed during decomposition reactions.
Calcium Chloride: Formed during acid-base reactions.
Carbon Dioxide-13C: Released during both decomposition and acid-base reactions.
Comparison with Similar Compounds
Calcium Carbonate: The non-labeled version of calcium carbonate-13C, commonly used in various industrial and medical applications.
Sodium Carbonate-13C: Another carbon-13 labeled compound used in similar applications as this compound.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This isotopic labeling allows for more precise and detailed studies of molecular structures and dynamics compared to non-labeled compounds.
Properties
IUPAC Name |
calcium;oxo(113C)methanediolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYLEPIZMXCLO-YTBWXGASSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([O-])[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584025 | |
Record name | Calcium (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-46-2 | |
Record name | Calcium (13C)Carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287389462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM (13C)CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEW9SD7PYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.